Sodium 1,4-didodecyl sulphonatosuccinate

Description

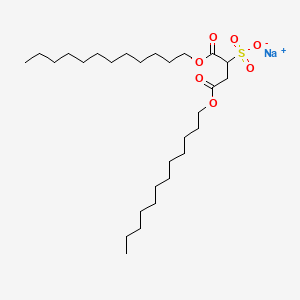

Sodium 1,4-didodecyl sulphonatosuccinate (CAS 4229-35-0) is an anionic surfactant with the molecular formula C₂₈H₅₃NaO₇S and a molecular weight of 556.771 g/mol . Structurally, it consists of a sulfonated succinic acid backbone esterified with two dodecyl (C₁₂) chains at the 1,4-positions, forming a sodium salt. This compound is characterized by its amphiphilic nature, enabling it to reduce surface tension and stabilize emulsions. It is widely used in industrial applications, including wetting agents, dispersants, and emulsifiers in coatings, textiles, and electroplating .

Properties

CAS No. |

4565-92-8 |

|---|---|

Molecular Formula |

C28H53NaO7S |

Molecular Weight |

556.8 g/mol |

IUPAC Name |

sodium;1,4-didodecoxy-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C28H54O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-34-27(29)25-26(36(31,32)33)28(30)35-24-22-20-18-16-14-12-10-8-6-4-2;/h26H,3-25H2,1-2H3,(H,31,32,33);/q;+1/p-1 |

InChI Key |

YELYCAMTAMJIKA-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Esterification of dodecyl alcohol with maleic anhydride | Dodecyl alcohol + Maleic anhydride, controlled temperature | Forms half-ester intermediate |

| 2 | Sulfonation of the half-ester | Sulfonating agent (e.g., sodium bisulfite) | Introduces sulfonate groups at succinate moiety |

| 3 | Neutralization | Sodium hydroxide (NaOH) | Converts acid groups to sodium salts |

| 4 | Purification | Recrystallization or other purification methods | Ensures product purity |

This route allows for control over purity and yield by adjusting reaction conditions such as temperature, time, and reagent ratios.

Detailed Example of Synthesis

Step 1: Formation of Half-Ester

Dodecyl alcohol is reacted with maleic anhydride under controlled heating to yield the half-ester intermediate. This reaction typically proceeds under mild heating conditions to avoid side reactions.

Step 2: Sulfonation

The half-ester undergoes sulfonation, often by reaction with sodium bisulfite or sodium sulfite, which introduces the sulfonate group onto the succinate backbone.

Step 3: Neutralization

The sulfonated intermediate is neutralized with sodium hydroxide to form the sodium salt, this compound.

Step 4: Purification

The crude product is purified by recrystallization from water or suitable solvents to remove impurities and unreacted starting materials.

Related Preparation Methods for Analogous Compounds

While direct literature on this compound is limited, related compounds such as sodium 1,4-butanedisulfonate have been prepared using alternative methods that may inform synthesis approaches.

Preparation of Sodium 1,4-Butanedisulfonate

A notable method involves the reaction of 1,4-dihalobutane (such as 1,4-dibromobutane or 1,4-dichlorobutane) with sodium sulfite in aqueous solution at elevated temperatures (110–120°C) for 10–20 hours to yield sodium 1,4-butanedisulfonate. The reaction scheme is:

$$

\text{1,4-dihalobutane} + \text{Na}2\text{SO}3 \xrightarrow[\text{H}_2\text{O}]{110-120^\circ C, 10-20h} \text{Sodium 1,4-butanedisulfonate}

$$

Experimental Data from 1,4-Dibromobutane Reaction

Though this method is for a simpler sulfonate compound, the principle of nucleophilic substitution of halogen by sulfite can be adapted for sulphonatosuccinate derivatives with suitable modifications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Esterification + Sulfonation | Dodecyl alcohol + Maleic anhydride + Sulfonating agent | Controlled heating, neutralization with NaOH | Well-established, controllable purity and yield | Multi-step, requires careful control |

| Nucleophilic substitution | 1,4-Dihalobutane + Sodium sulfite | Aqueous reflux at 110–120°C, 10–20 h | Simple, environmentally friendly, high yield | Limited to simpler sulfonates, adaptation needed for didodecyl sulphonatosuccinate |

Chemical Reactions Analysis

Key Structural Features

Sodium 1,4-didodecyl sulphonatosuccinate (C₂₈H₅₃NaO₇S) is a sulfonate ester surfactant with a succinate backbone modified by two dodecyl ester groups and a sulfonate moiety . Its amphiphilic nature—combining hydrophobic dodecyl chains and a hydrophilic sulfonate head group—enables surface-active properties.

| Feature | Description |

|---|---|

| Molecular Formula | C₂₈H₅₃NaO₇S |

| Molecular Weight | 556.77 g/mol |

| Functional Groups | Two dodecyl ester groups (-OCO-R), sulfonate (-SO₃⁻), and sodium counterion (Na⁺) |

Hydrolysis

The ester groups undergo hydrolysis under acidic or alkaline conditions, releasing dodecanol and succinic acid derivatives:

Esterification

While already esterified, transesterification with other alcohols (e.g., methanol, ethanol) is possible:

Sulfonate Group Reactivity

The sulfonate group is highly stable due to resonance delocalization but may participate in:

-

Nucleophilic substitution : Unlikely due to strong -SO₃⁻ leaving group.

-

Electrophilic interactions : Potential binding with cationic species (e.g., divalent metals) .

Hydrolysis Mechanism

The ester groups undergo acid- or base-catalyzed hydrolysis via nucleophilic attack:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen activates the ester for water attack.

-

Basic Hydrolysis : Deprotonation of water generates a nucleophilic hydroxide ion .

| Mechanism | Key Steps |

|---|---|

| Acid-Catalyzed | Protonation → Water attack → Intermediate → Product release |

| Base-Catalyzed | Deprotonation → Hydroxide nucleophile → Intermediate → Product release |

Surfactant Interactions

As an anionic surfactant, it interacts with:

-

Cationic species : Forms ion pairs with divalent cations (e.g., Ca²⁺, Mg²⁺) .

-

Nonionic surfactants : Synergistic micelle formation in mixed systems .

Biological Interactions

-

Membrane disruption : Amphiphilic structure allows insertion into lipid bilayers .

-

Protein binding : Sulfonate group may interact with positively charged amino acids .

Table 1: Hydrolysis Products

| Condition | Products | Source |

|---|---|---|

| Acidic (H⁺) | Succinic acid + 2 Dodecanol | |

| Basic (OH⁻) | Sodium succinate + 2 Dodecanol |

Table 2: Esterification Potential

| Alcohol | Conditions | Outcome |

|---|---|---|

| Methanol | Acid catalyst, heat | Methyl esters + Dodecanol |

| Ethanol | Acid catalyst, heat | Ethyl esters + Dodecanol |

Research Gaps and Limitations

-

Kinetic data : Detailed reaction rates and activation energies are not explicitly reported in the provided sources.

-

Environmental stability : Long-term hydrolysis behavior under varying pH and temperature conditions remains uncharacterized .

-

Toxicological interactions : Specific mechanisms for biological membrane disruption are inferred but require experimental validation .

Scientific Research Applications

Scientific Research Applications

Sodium 1,4-didodecyl sulphonatosuccinate is utilized in several scientific domains:

Chemistry

- Emulsifying Agent : It serves as an emulsifier in chemical reactions and formulations, enhancing the stability of mixtures by reducing surface tension.

Biology

- Biochemical Assays : The compound is used in the preparation of biological samples and as a dispersing agent in biochemical assays. Its surfactant properties facilitate the solubilization of hydrophobic compounds in aqueous solutions.

Medicine

- Drug Formulations : this compound enhances the solubility and bioavailability of active pharmaceutical ingredients, making it valuable in pharmaceutical applications.

Industry

- Detergents and Cosmetics : The compound is employed in the manufacturing of detergents, cosmetics, and personal care products due to its excellent surfactant properties.

This compound exhibits significant biological activity through its surfactant properties:

- Antimicrobial Properties : Research indicates that sodium sulphonatosuccinates can inhibit the growth of various bacterial strains by disrupting bacterial cell membranes.

- Cytotoxicity Studies : In vivo studies suggest a no-observed-adverse-effect level (NOAEL) of approximately 730 mg/kg body weight per day, indicating a favorable safety profile for potential therapeutic applications.

Case Studies

- Skin Irritation Studies : In repeated dose toxicity studies on rats, minimal to moderate skin irritation was observed at higher concentrations (≥1.04%). However, no significant systemic toxicity was noted.

- Genotoxicity Testing : In vitro assays have shown that this compound does not induce mutations in bacterial strains or chromosomal aberrations in mammalian cells under tested conditions.

Mechanism of Action

The mechanism of action of sodium 1,4-didodecyl sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to emulsify and disperse hydrophobic substances in aqueous solutions. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their solubilization and dispersion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 1,4-didodecyl sulphonatosuccinate belongs to the sulfosuccinate ester family, which includes structurally analogous compounds differing in alkyl chain length, branching, and counterions. Below is a detailed comparison with key analogues:

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Alkyl Chain Impact on Biodegradability: Linear alkyl chains (e.g., C₁₂ in Sodium 1,4-didodecyl) exhibit slower biodegradation compared to shorter chains (C₆) due to increased hydrophobicity . Branched alkyl analogues (e.g., 1,3-dimethylbutyl) show even lower biodegradability, as noted in REACH assessments .

Performance in Industrial Applications: this compound demonstrates superior emulsification efficiency in nonpolar solvents, making it ideal for heavy-duty lubricants . In contrast, Sodium 1,4-dihexyl sulphonatosuccinate is preferred in pharmaceuticals for its lower cytotoxicity and compatibility with aqueous systems .

Thermal and Chemical Stability :

- Branched derivatives (e.g., Sodium 1,4-bis(1,3-dimethylbutyl)) retain functionality up to 120°C, outperforming linear-chain variants in high-temperature electroplating baths .

- Cyclohexyl-substituted variants (e.g., Sodium 1,4-dicyclohexyl) show persistence in aquatic environments, raising regulatory concerns under REACH .

Table 2: Environmental and Regulatory Profiles

Biological Activity

Sodium 1,4-didodecyl sulphonatosuccinate (CAS No. 23524-64-3) is a synthetic surfactant belonging to the class of sulfosuccinates. This compound is characterized by its amphiphilic nature, which allows it to interact favorably with both polar and non-polar substances. This property makes it valuable in various applications, including cosmetics, pharmaceuticals, and industrial formulations.

- Molecular Formula : C24H45NaO7S

- Molecular Weight : 500.664 g/mol

- Water Solubility : 170 g/L at 20°C

- Density : 1.092 g/cm³ at 20°C

- Boiling Point : 210°C at 101325 Pa

- LogP : 0.469 at 20°C

This compound exhibits its biological activity primarily through its surfactant properties, which facilitate the solubilization of hydrophobic compounds in aqueous environments. This mechanism is crucial in enhancing the bioavailability of drugs and active ingredients in various formulations.

Antimicrobial Properties

Research indicates that sodium sulphonatosuccinates possess significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Cytotoxicity Studies

A series of cytotoxicity assessments have been conducted using human cell lines to evaluate the safety profile of this compound. The results indicate a no-observed-adverse-effect level (NOAEL) of approximately 730 mg/kg body weight per day in animal studies, suggesting a favorable safety margin for potential therapeutic applications .

Case Studies

- Skin Irritation Studies : In repeated dose toxicity studies on rats, minimal to moderate skin irritation was observed, particularly at higher concentrations (1.04% and above). However, no significant systemic toxicity was noted .

- Genotoxicity Testing : In vitro assays have shown that this compound does not induce mutations in bacterial strains or chromosomal aberrations in mammalian cells under tested conditions .

Applications

This compound is utilized in several domains due to its surfactant properties:

- Cosmetics : As an emulsifier and stabilizer in creams and lotions.

- Pharmaceuticals : Enhances drug solubility and bioavailability.

- Industrial Formulations : Used in detergents and cleaning products for its effective surface-active properties.

Comparative Analysis with Other Surfactants

| Property | This compound | Dodecyl Sulfate | Nonylphenol Ethoxylate |

|---|---|---|---|

| Molecular Weight | 500.664 g/mol | 288.38 g/mol | Varies (average ~300) |

| Water Solubility | High (170 g/L) | Moderate | Low |

| Antimicrobial Activity | Significant | Moderate | Low |

| Cytotoxicity (NOAEL) | ~730 mg/kg/day | ~500 mg/kg/day | ~1000 mg/kg/day |

Q & A

Q. What are the established synthetic routes for Sodium 1,4-didodecyl sulphonatosuccinate, and how can purity be optimized?

Methodological Answer :

- Synthesis : The compound is typically synthesized via esterification of sulfosuccinic acid with dodecanol (lauryl alcohol) under acidic catalysis, followed by neutralization with sodium hydroxide. Key steps include controlled stoichiometry to minimize unreacted dodecanol and byproducts like monosubstituted esters .

- Purification : Recrystallization from ethanol-water mixtures or column chromatography (silica gel, chloroform/methanol eluent) effectively removes residual surfactants. Purity (>99%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can physicochemical properties of this compound be systematically characterized?

Methodological Answer :

- Critical Micelle Concentration (CMC) : Determine via surface tension measurements (Wilhelmy plate method) or conductimetry in aqueous solutions. CMC values typically range 0.1–1 mM for dialkyl sulfosuccinates .

- Thermal Stability : Use thermogravimetric analysis (TGA) under nitrogen, revealing decomposition onset ~250°C. Differential scanning calorimetry (DSC) identifies phase transitions .

- Structural Confirmation : Employ H NMR (δ 0.8–1.5 ppm for alkyl chains, δ 3.5–4.5 ppm for ester groups) and ESI-MS (m/z ~567 for [M–Na]) .

Q. What experimental strategies are used to study its surfactant behavior in colloidal systems?

Methodological Answer :

- Aggregation Behavior : Use dynamic light scattering (DLS) to monitor micelle size (typically 3–10 nm) and small-angle neutron scattering (SANS) to probe micellar shape and interactions .

- Interfacial Activity : Measure interfacial tension at oil-water interfaces via pendant drop tensiometry. This compound reduces tension to <5 mN/m, making it effective in emulsions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319). Avoid inhalation of aerosols; work in fume hoods .

- Waste Disposal : Neutralize with dilute HCl before disposal to minimize environmental persistence .

Advanced Research Questions

Q. How does this compound contribute to environmental persistence, and what biodegradation studies are relevant?

Methodological Answer :

Q. How do counterions (e.g., Na+^++ vs. Li+^++) affect its self-assembly and interfacial properties?

Methodological Answer :

Q. What advanced techniques resolve structural ambiguities in sulfonatosuccinate derivatives?

Methodological Answer :

Q. How does this surfactant interact with biomembranes or lipid bilayers in biophysical studies?

Methodological Answer :

Q. What computational models predict its environmental fate or toxicity?

Methodological Answer :

Q. How can its role in micellar catalysis be optimized for organic synthesis?

Methodological Answer :

- Reaction Engineering : Use pseudo-phase models to correlate substrate partitioning (log ) with reaction rates in micellar media. For example, ester hydrolysis rates increase 10-fold in 5 mM surfactant solutions .

- Catalyst Recycling : Implement ultrafiltration to recover micelle-bound catalysts, achieving >90% recovery over five cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.